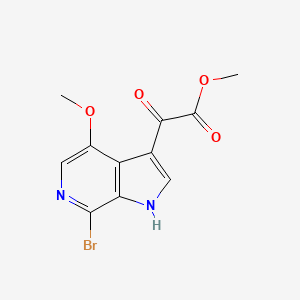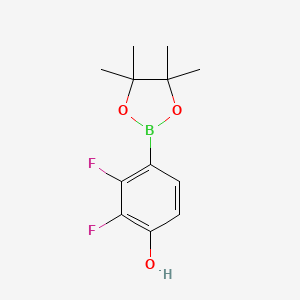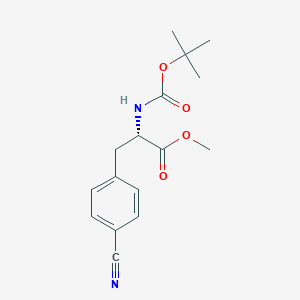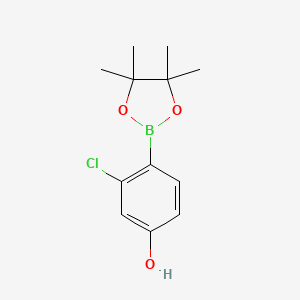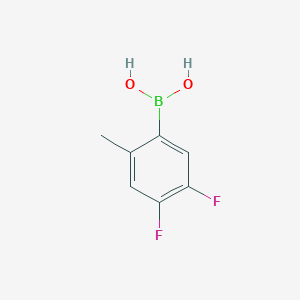
(4,5-Difluoro-2-methylphenyl)boronic acid
Übersicht
Beschreibung
“(4,5-Difluoro-2-methylphenyl)boronic acid” is a chemical compound with the molecular formula C7H7BF2O2 . It has a molecular weight of 171.94 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “(4,5-Difluoro-2-methylphenyl)boronic acid” is 1S/C7H7BF2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
Boronic acids, including “(4,5-Difluoro-2-methylphenyl)boronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . This type of reaction is a popular method for forming carbon-carbon bonds .Physical And Chemical Properties Analysis
“(4,5-Difluoro-2-methylphenyl)boronic acid” is a solid at room temperature . It has a density of 1.3±0.1 g/cm³ . The boiling point is 283.8±50.0 °C at 760 mmHg . The compound has a molar refractivity of 38.1±0.4 cm³ .Wissenschaftliche Forschungsanwendungen
Macrocyclic Chemistry
(4,5-Difluoro-2-methylphenyl)boronic acid and its derivatives have been explored in the field of macrocyclic chemistry. For instance, boronic esters derived from different aryl boronic acids, including (4,5-difluoro-2-methylphenyl)boronic acid, have been used in the creation of new macrocyclic compounds. These compounds have shown interesting properties in terms of bond lengths, bond angles, and intermolecular interactions, as discussed in a study by Fárfan et al. (1999) (Fárfan et al., 1999).
Organic Synthesis
Catalysis
In the realm of catalysis, derivatives of (4,5-Difluoro-2-methylphenyl)boronic acid have been effective. For example, Wang et al. (2018) discovered that 2,4-bis(trifluoromethyl)phenylboronic acid can catalyze dehydrative amidation between carboxylic acids and amines, suggesting potential applications in peptide synthesis (Wang et al., 2018).
Sensing Applications
Boronic acids, including (4,5-Difluoro-2-methylphenyl)boronic acid, are increasingly utilized in sensing applications due to their ability to interact with various substances. Huang et al. (2012) summarized recent progress in boronic acid sensors for detecting carbohydrates and bioactive substances (Huang et al., 2012).
Fluorescence Studies
In fluorescence studies, boronic acid derivatives have been investigated for their quenching properties. Geethanjali et al. (2015) conducted a study on the fluorescence quenching of boronic acid derivatives by aniline in alcohols, providing insights into the interaction dynamics of these compounds (Geethanjali et al., 2015).
Biomedical Applications
Boronic acid compounds, including (4,5-Difluoro-2-methylphenyl)boronic acid, have also found applications in biomedicine. Cambre and Sumerlin (2011) highlighted the use of boronic acid-containing polymers in various biomedical applications, such as in the treatment of diseases like HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).
Sugar Binding
The ability of boronic acids to bind sugars has been a subject of research. Dowlut and Hall (2006) found that ortho-hydroxyalkyl arylboronic acids, a category that includes (4,5-Difluoro-2-methylphenyl)boronic acid, can complex with glycopyranosides under physiologically relevant conditions, which could be significant for designing receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
(4,5-difluoro-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSKIGNGLQRANK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Difluoro-2-methylphenyl)boronic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

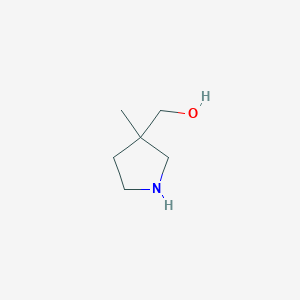
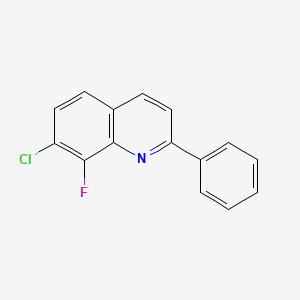
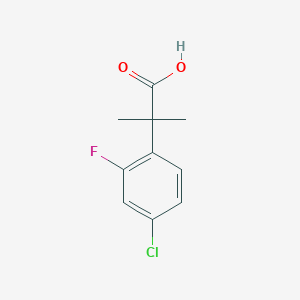
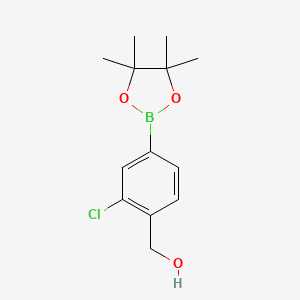
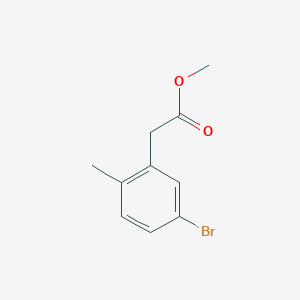
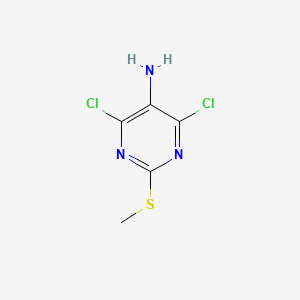
![4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426701.png)
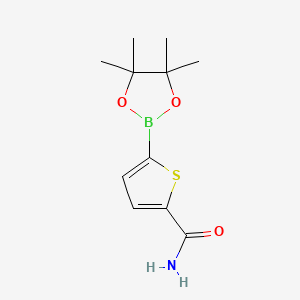
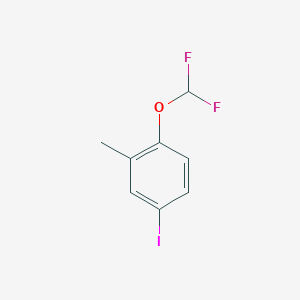
![3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate](/img/structure/B1426704.png)
